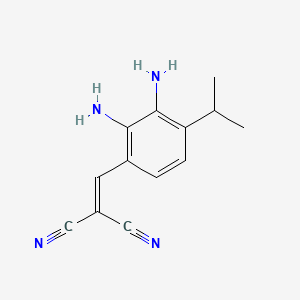
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 6 and 7 positions and methyl groups at the 9 and 10 positions on the anthracene core. It is known for its unique photophysical properties and has been studied for various applications in organic electronics and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione typically involves the functionalization of anthracene derivatives. One common method includes the reaction of anthraquinone with methyl iodide and a Grignard reagent to form 9,10-dimethyl-9,10-dihydroxyanthracene. This intermediate is then subjected to dehydroxylation in the presence of acetic acid, zinc powder, and thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common in industrial setups .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione involves its interaction with molecular targets through its hydroxyl and methyl groups. These functional groups enable the compound to participate in redox reactions and form stable complexes with metal ions. The pathways involved include electron transfer processes and the generation of reactive oxygen species, which contribute to its photophysical and biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Lacks hydroxyl groups, resulting in different photophysical properties.
1,4-Dihydroxy-2,3-dimethylanthracene-9,10-dione: Similar structure but with hydroxyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Eigenschaften
CAS-Nummer |
13979-57-2 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.268 |
IUPAC-Name |
6,7-dihydroxy-9,10-dimethylanthracene-2,3-dione |
InChI |
InChI=1S/C16H12O4/c1-7-9-3-13(17)15(19)5-11(9)8(2)12-6-16(20)14(18)4-10(7)12/h3-6,17,19H,1-2H3 |
InChI-Schlüssel |
XRIYCFMGAXGBGL-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=C(C3=CC(=O)C(=O)C=C13)C)O)O |
Synonyme |
3,7-Dihydroxy-9,10-dimethyl-2,6-anthracenedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)

![7-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ylamine](/img/structure/B577034.png)



![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-N-methylsulfonylbenzenesulfonamide](/img/structure/B577042.png)
![[(2R,3S)-3-benzoyloxy-6-methoxy-3,6-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B577043.png)
![L-VALINE, [1-14C]-](/img/new.no-structure.jpg)

